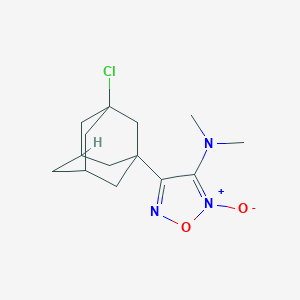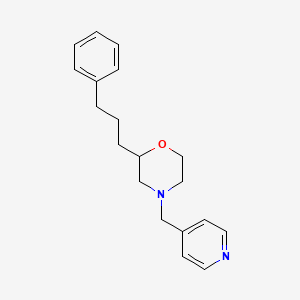![molecular formula C19H32N2O2S B6122771 7-(2-cyclohexylethyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122771.png)
7-(2-cyclohexylethyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-cyclohexylethyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known as CORM-3 and is a carbon monoxide-releasing molecule.
Mecanismo De Acción
CORM-3 releases carbon monoxide (CO) upon activation by light or chemical triggers. The released CO then binds to heme-containing proteins such as cytochrome c oxidase and activates the downstream signaling pathways. The activation of these pathways results in the anti-inflammatory, anti-apoptotic, and anti-proliferative effects observed with CORM-3.
Biochemical and Physiological Effects:
CORM-3 has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta. CORM-3 also protects against apoptosis by upregulating anti-apoptotic proteins such as Bcl-2 and downregulating pro-apoptotic proteins such as Bax. Additionally, CORM-3 has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and promoting apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CORM-3 has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. It is also highly selective for heme-containing proteins and has a low toxicity profile. However, the use of CORM-3 in experiments requires careful control of the release of CO, as high concentrations of CO can be toxic.
Direcciones Futuras
There are several potential future directions for research on CORM-3. One area of interest is the development of new carbon monoxide-releasing molecules with improved selectivity and potency. Another area of interest is the investigation of CORM-3 as a potential therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases. Finally, the use of CORM-3 in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
In conclusion, CORM-3 is a synthetic compound that has shown great potential for use in various therapeutic applications. Its unique mechanism of action and low toxicity profile make it an attractive candidate for further research. The development of new carbon monoxide-releasing molecules and the investigation of CORM-3 in combination with other therapies are promising areas for future research.
Métodos De Síntesis
The synthesis of CORM-3 involves the reaction of 2-amino-3-methylbutan-1-ol with 2-cyclohexylethyl isocyanate, followed by the reaction with methylthioacetic acid and subsequent cyclization. The final product is obtained in good yield and purity and can be further purified by column chromatography.
Aplicaciones Científicas De Investigación
CORM-3 has been extensively studied for its potential therapeutic applications in various diseases such as inflammation, ischemia-reperfusion injury, and cancer. The compound has been shown to possess anti-inflammatory, anti-apoptotic, and anti-proliferative properties. CORM-3 has also been investigated for its potential use in organ transplantation and as a neuroprotective agent.
Propiedades
IUPAC Name |
7-(2-cyclohexylethyl)-2-(2-methylsulfanylacetyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2S/c1-24-14-17(22)21-13-10-19(15-21)9-5-11-20(18(19)23)12-8-16-6-3-2-4-7-16/h16H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNYFUYKVFXNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCC2(C1)CCCN(C2=O)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Cyclohexylethyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide](/img/structure/B6122702.png)
![N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride](/img/structure/B6122707.png)

![2-[(4-benzoyl-1-piperazinyl)methyl]-4-bromophenol](/img/structure/B6122728.png)
![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6122734.png)
![3-[({[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B6122742.png)
![5-(2-furyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6122743.png)
![3-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6122744.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6122746.png)

![N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6122774.png)
![N,N-diethyl-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B6122779.png)
![2-(3,4-dimethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6122787.png)